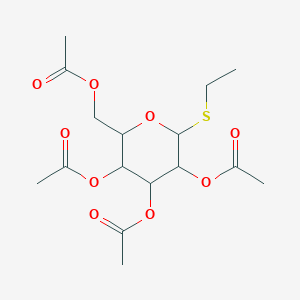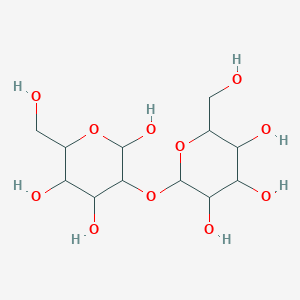
Thian-2-ol
Descripción general
Descripción
It is a pale yellow crystalline solid with a characteristic odor and is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thian-2-ol can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form this compound . Another method involves the reaction of o-aminothiophenol with carbon disulfide under basic conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of aniline with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Thian-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Thian-2-ol has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Drug Discovery: this compound derivatives are explored for their potential therapeutic properties.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: this compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
Thian-2-ol exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or interacting with essential cofactors.
Protein Interactions: this compound can form covalent bonds with proteins, altering their structure and function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Benzothiazole: Similar in structure but lacks the thiol group.
Thiazole: A simpler structure with a single sulfur atom.
Thiophene: Contains a sulfur atom in a five-membered ring.
Uniqueness of Thian-2-ol: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
thian-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLMSYCBSCQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566103 | |
| Record name | Thian-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14711-63-8 | |
| Record name | Thian-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)








